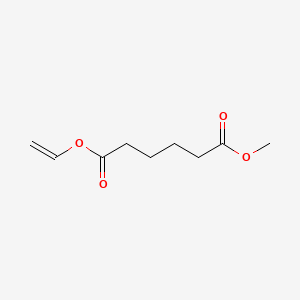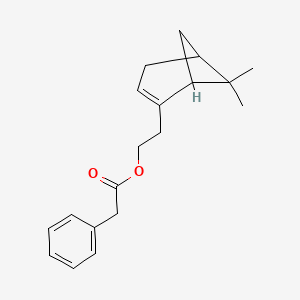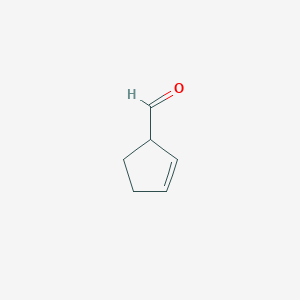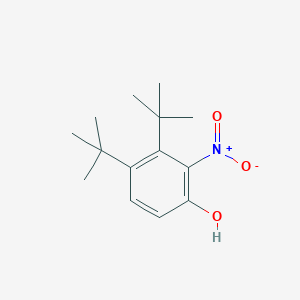
Adipic acid, methyl vinyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adipic acid, methyl vinyl ester is an organic compound derived from adipic acid. It is a type of ester formed by the reaction of adipic acid with methanol and vinyl alcohol. This compound is known for its applications in various industrial processes, particularly in the production of polymers and resins.
准备方法
Synthetic Routes and Reaction Conditions
Adipic acid, methyl vinyl ester can be synthesized through the esterification of adipic acid with methanol and vinyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The process involves the continuous feeding of adipic acid, methanol, and vinyl alcohol into a reactor, where they are mixed and heated in the presence of a catalyst. The resulting ester is then purified through distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
Adipic acid, methyl vinyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into adipic acid and methanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester.
Polymerization: this compound can undergo polymerization reactions to form polyesters and other polymeric materials.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Transesterification: Common reagents include methanol, ethanol, and other alcohols, with catalysts such as sodium methoxide or potassium carbonate.
Polymerization: Catalysts like titanium tetrachloride or tin(II) chloride are often used, along with elevated temperatures and controlled reaction times.
Major Products Formed
Hydrolysis: Adipic acid and methanol.
Transesterification: Various esters depending on the alcohol used.
Polymerization: Polyesters and other polymeric materials.
科学研究应用
Adipic acid, methyl vinyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polyesters and other polymers.
Biology: Investigated for its potential use in biodegradable plastics and environmentally friendly materials.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of resins, coatings, and adhesives.
作用机制
The mechanism of action of adipic acid, methyl vinyl ester involves its ability to undergo polymerization and form long-chain polymeric structures. The ester groups in the compound can react with other monomers to form polyesters, which have various industrial and commercial applications. The molecular targets and pathways involved in these reactions include the esterification and polymerization pathways, which are catalyzed by specific catalysts and occur under controlled conditions.
相似化合物的比较
Adipic acid, methyl vinyl ester can be compared with other similar compounds, such as:
Adipic acid monomethyl ester: Similar in structure but lacks the vinyl group, resulting in different reactivity and applications.
Vinyl acetate: Another vinyl ester but derived from acetic acid, used primarily in the production of polyvinyl acetate and other polymers.
Methyl methacrylate: A methyl ester with a vinyl group, used in the production of polymethyl methacrylate (PMMA) and other acrylic polymers.
Uniqueness
This compound is unique due to its combination of adipic acid and vinyl groups, which allows it to participate in a variety of chemical reactions and form diverse polymeric materials. This versatility makes it valuable in multiple scientific and industrial applications.
属性
CAS 编号 |
2969-87-1 |
|---|---|
分子式 |
C9H14O4 |
分子量 |
186.20 g/mol |
IUPAC 名称 |
6-O-ethenyl 1-O-methyl hexanedioate |
InChI |
InChI=1S/C9H14O4/c1-3-13-9(11)7-5-4-6-8(10)12-2/h3H,1,4-7H2,2H3 |
InChI 键 |
ABUZDQCQXDZFRG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCCCC(=O)OC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[g]chrysene-9-carboxaldehyde](/img/structure/B13833459.png)

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13833472.png)


![9H-Pyrido[3,4-b]indole-1-carboxamide](/img/structure/B13833492.png)



![(3R,4aS,7R,8R,8aS)-4'-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one](/img/structure/B13833511.png)




